![molecular formula C17H19F3O5S B14791898 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethylsulfonyl group, which is known for its electron-withdrawing properties, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate typically involves multiple steps. One common method includes the reaction of a benzoannulene derivative with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation reactions can produce oxidized forms of the benzoannulene core .
Scientific Research Applications
Chemistry
In chemistry, 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate is used as a reagent in organic synthesis. Its electron-withdrawing trifluoromethylsulfonyl group makes it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate involves its interaction with molecular targets through its trifluoromethylsulfonyl group. This group can form strong interactions with electron-rich sites on target molecules, facilitating various chemical transformations . The pathways involved in these interactions depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonyl trifluoromethanesulfonate: This compound shares the trifluoromethylsulfonyl group but has a different core structure.
Dibutylboron trifluoromethanesulfonate: Another compound with a trifluoromethylsulfonyl group, used in different chemical reactions.
Uniqueness
What sets 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate apart is its benzoannulene core, which provides unique reactivity and stability. This makes it particularly useful in applications requiring specific electronic and steric properties .
Properties
Molecular Formula |
C17H19F3O5S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[5-(trifluoromethylsulfonyloxy)-8,9-dihydro-7H-benzo[7]annulen-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H19F3O5S/c1-16(2,3)15(21)24-12-8-9-13-11(10-12)6-4-5-7-14(13)25-26(22,23)17(18,19)20/h7-10H,4-6H2,1-3H3 |
InChI Key |
OBHBEVRNXKFPKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCCC2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



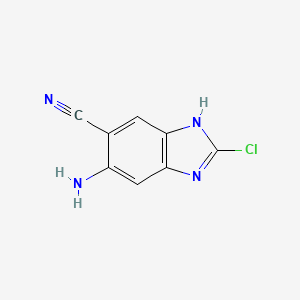
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
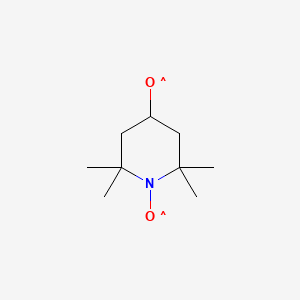
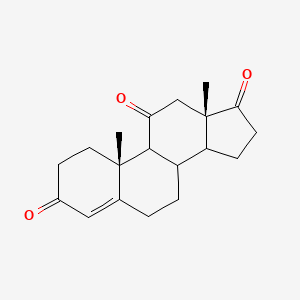
![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
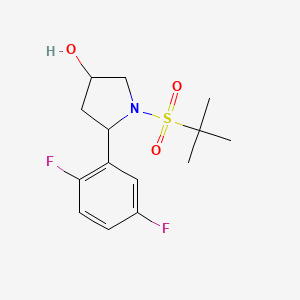
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14791862.png)
![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
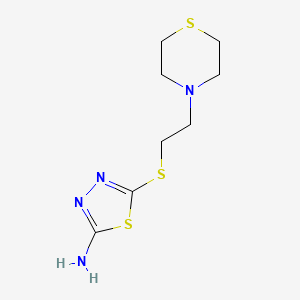

![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
